In-Depth Technical Guide: 2-Phenylisonicotinonitrile (CAS: 33744-17-1)
In-Depth Technical Guide: 2-Phenylisonicotinonitrile (CAS: 33744-17-1)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
2-Phenylisonicotinonitrile, with the CAS number 33744-17-1, is a heterocyclic compound featuring a phenyl group attached to a pyridine ring at the 2-position and a nitrile group at the 4-position.[1] This unique arrangement of a phenyl ring, a pyridine core, and a cyano group imparts it with versatile chemical reactivity and significant biological potential, making it a molecule of high interest in medicinal chemistry and materials science.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-Phenylisonicotinonitrile is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 33744-17-1 | [1] |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Melting Point | 78 - 80 °C | |
| Boiling Point | 325.1 °C at 760 mmHg | |
| Density | 1.17 g/cm³ | |
| Appearance | Solid | |
| InChI Key | VXEVXBMHURSJRW-UHFFFAOYSA-N | [1] |
| SMILES | N#CC1=CC=NC(C2=CC=CC=C2)=C1 |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Phenylisonicotinonitrile. The expected characteristic spectral features are summarized below.
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons are expected to appear in the chemical shift range of δ 7.0-8.9 ppm. The protons on the pyridine ring are generally deshielded and appear at higher chemical shifts compared to the phenyl ring protons due to the electron-withdrawing nature of the nitrogen atom. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The nitrile carbon is expected to have a characteristic chemical shift around δ 118 ppm. The aromatic carbons will span a wider range in the downfield region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 180, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns may include the loss of the nitrile group (CN), resulting in a fragment at m/z 153, and the formation of other smaller fragments.[1] |
Synthesis and Reactivity
2-Phenylisonicotinonitrile can be synthesized through various organic reactions, with cross-coupling methods being particularly prevalent for the formation of the biaryl (phenyl-pyridine) bond.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. A plausible and detailed experimental protocol for the synthesis of 2-Phenylisonicotinonitrile from 2-chloro-4-cyanopyridine and phenylboronic acid is outlined below. This protocol is based on established methods for similar Suzuki-Miyaura reactions involving pyridyl halides.
Reaction Scheme:
Materials:
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2-chloro-4-cyanopyridine
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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2M Aqueous sodium carbonate (Na₂CO₃) solution
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Toluene
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Ethyl acetate
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Hexanes
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Deionized water
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Anhydrous sodium sulfate (Na₂SO₄)
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Celite
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Nitrogen gas
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-cyanopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and toluene.
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Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes.
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Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.06 equivalents), and the 2M aqueous sodium carbonate solution (2.5 equivalents).
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Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
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Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield pure 2-Phenylisonicotinonitrile as a solid.
Chemical Reactivity
The chemical reactivity of 2-Phenylisonicotinonitrile is dictated by its functional groups: the nitrile group and the phenyl-pyridine scaffold.
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Nitrile Group: The electron-withdrawing nature of the cyano group makes the carbon atom susceptible to nucleophilic attack. This allows for the conversion of the nitrile to other functional groups such as carboxylic acids, amides, or tetrazoles, providing a handle for further derivatization.
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Aromatic Rings: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions, although the pyridine ring is generally less reactive towards electrophiles than the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.
Biological Activity and Potential Applications
2-Phenylisonicotinonitrile and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities.[1]
Anticancer and Cytotoxic Potential
Research has indicated that compounds derived from 2-Phenylisonicotinonitrile exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1] While the precise mechanism of action for 2-Phenylisonicotinonitrile is not yet fully elucidated, related pyridine-containing compounds are known to induce apoptosis and cell cycle arrest in cancer cells.
Potential Signaling Pathway Involvement:
Based on the known mechanisms of similar heterocyclic anticancer agents, it is plausible that 2-Phenylisonicotinonitrile could exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the induction of apoptosis.
Other Potential Applications
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Antimicrobial Agents: Derivatives of 2-Phenylisonicotinonitrile have demonstrated activity against various bacterial strains, indicating their potential for development as new antimicrobial drugs.[1]
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Enzyme Inhibition: The structural features of this compound make it a candidate for the design of specific enzyme inhibitors, which could be valuable for treating a range of diseases.[1]
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Agrochemicals: Some derivatives have shown efficacy in pest control, suggesting a potential application in the agricultural sector.[1]
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Materials Science: The conjugated π-system and the presence of heteroatoms in 2-Phenylisonicotinonitrile make it an interesting building block for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]
Experimental Workflows
Synthesis Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of 2-Phenylisonicotinonitrile via a Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Phenylisonicotinonitrile is a versatile heterocyclic compound with a promising future in both medicinal chemistry and materials science. Its straightforward synthesis via established cross-coupling methodologies, coupled with its diverse biological activities, makes it an attractive scaffold for further investigation and development. Future research should focus on elucidating the precise mechanisms of its biological action to fully realize its therapeutic potential and on exploring its properties for novel material applications.
